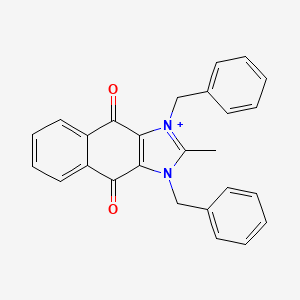
CRANAD-102
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRANAD-102 is a probe for selectively detecting sAβ species in Alzheimer's disease (AD).
Applications De Recherche Scientifique
Spectral Imaging and Alzheimer's Disease Research
Application in Alzheimer's Disease Diagnosis CRANAD-102 and its analogues like CRANAD-3 and CRANAD-28 have shown significant potential in Alzheimer's disease research. Studies have demonstrated their effectiveness in imaging and distinguishing amyloid beta (Aβ) species, biomarkers for Alzheimer’s disease, both ex vivo and in vivo. CRANAD-3's spectral unmixing imaging technique has proven valuable in real-time reporting of Aβ species loading, aiding in the diagnosis and understanding of Alzheimer’s disease progression (Ran & Moore, 2012). Another study highlighted CRANAD-28’s ability to label Aβ plaques successfully, offering superior imaging brightness, blood-brain barrier penetration, and low toxicity, making it an essential tool for Alzheimer's research (Ran et al., 2020).
Multi-Modal Imaging Applications
Versatility in Imaging Techniques CRANAD-102 and related compounds like CRANAD-2 exhibit versatility in imaging applications, beneficial for studying neurodegenerative diseases. CRANAD-2 has been used in super-resolution imaging techniques such as stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM), showcasing its performance in near-infrared detection and imaging of amyloid aggregates involved in diseases like Alzheimer’s (Torra et al., 2022). Moreover, multi-spectral optoacoustic tomography and fluorescence imaging studies have validated the use of CRANAD-2 for detecting Aβ deposits in animal models, offering a pathway for monitoring treatments targeting Aβ deposits (Ni et al., 2021).
Brown Adipose Tissue Imaging
Monitoring Metabolic Disorders CRANAD compounds have found applications beyond neurology, such as in monitoring metabolic disorder diseases. CRANAD-29, for instance, has been used for selective imaging of brown adipose tissue (BAT) in mice, offering insights into BAT mass changes and the browning of white adipose tissue, crucial for understanding and potentially countering metabolic disorders (Zhang et al., 2015).
Propriétés
Formule moléculaire |
C40H53BF2N4O3 |
|---|---|
Poids moléculaire |
686.7 |
Nom IUPAC |
5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine) |
InChI |
InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+ |
Clé InChI |
XSHWAAKMQVGZPN-NWILIBCHSA-N |
SMILES |
FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CRANAD-102; CRANAD102; CRANAD 102 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)
![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)
